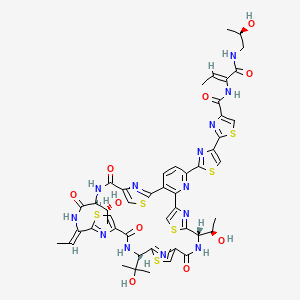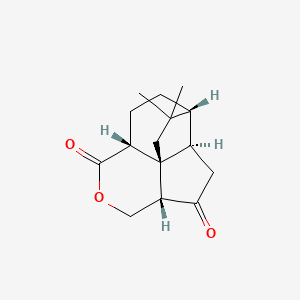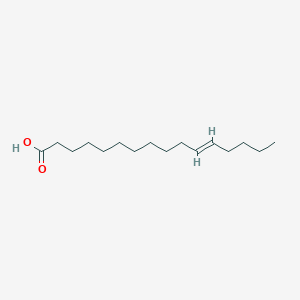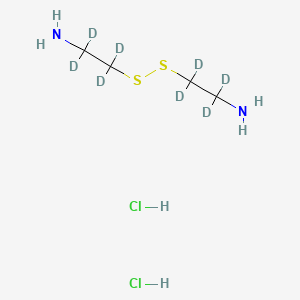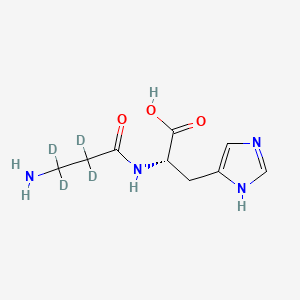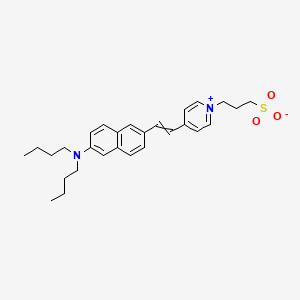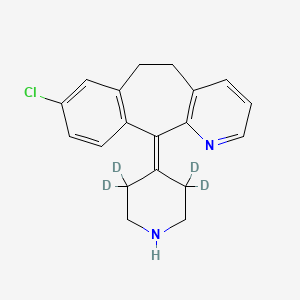
Desloratadine-3,3,5,5-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desloratadine-3,3,5,5-d4 is a deuterium-labeled derivative of desloratadine, a second-generation nonsedating antihistamine. Desloratadine is the major active metabolite of loratadine and is known for its high binding affinity for H1 receptors, making it effective in treating allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine-3,3,5,5-d4 involves the incorporation of deuterium atoms into the desloratadine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Desloratadine-3,3,5,5-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Though less common, reduction reactions can modify the aromatic rings or other functional groups.
Substitution: Halogenation and other substitution reactions can occur, altering the chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are often studied for their pharmacological properties .
科学研究应用
Desloratadine-3,3,5,5-d4 is widely used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of desloratadine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites in various biological samples.
Drug Interaction Studies: Used to investigate potential interactions with other drugs and their impact on desloratadine’s pharmacokinetics.
Allergy and Immunology Research: Employed in studies exploring the mechanisms of allergic reactions and the efficacy of antihistamines.
作用机制
Desloratadine-3,3,5,5-d4, like desloratadine, acts as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions such as sneezing, itching, and runny nose . The compound also inhibits the release of inflammatory mediators from basophils and mast cells, contributing to its anti-inflammatory properties .
相似化合物的比较
Fexofenadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Levocetirizine: An enantiomer of cetirizine, known for its high efficacy and low sedative effects.
Mizolastine: A nonsedating antihistamine with a different metabolic profile
Uniqueness of Desloratadine-3,3,5,5-d4: this compound is unique due to its deuterium labeling, which provides distinct advantages in research settings. The deuterium atoms help in tracking the compound in metabolic studies and can influence the pharmacokinetic properties, potentially leading to longer half-life and altered metabolic pathways .
属性
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-OSEHSPPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

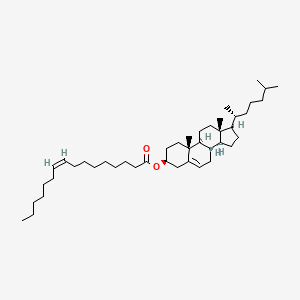
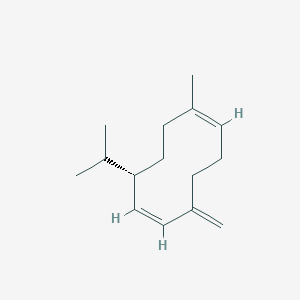
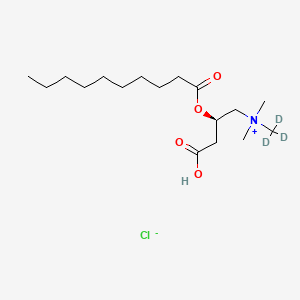
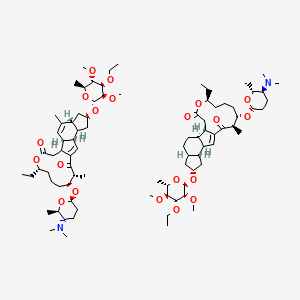
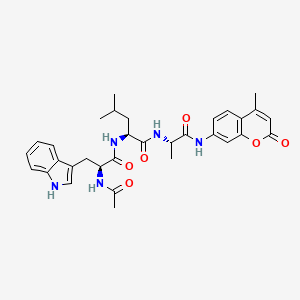
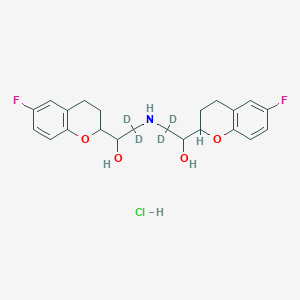
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)
